5-(2-Thienyl)-2-pyrrolidinone

Medicinal Chemistry Physicochemical Characterization Scaffold Selection

Select 5-(2-Thienyl)-2-pyrrolidinone for CYP11B1 inhibitor R&D. Its unique thiophene substituent differentiates it from 5-phenyl analogs in electronic profile and metabolic stability. Validated IC₅₀ (1,470 nM) provides a quantifiable baseline for SAR optimization. Ideal for patent landscaping, LC-MS method development, and thiophene-pyrrolidinone library synthesis. Ensure your sourcing reflects the explicit Markush patent distinction between 2-thienyl and phenyl embodiments.

Molecular Formula C8H9NOS
Molecular Weight 167.23
CAS No. 90005-51-9
Cat. No. B2442159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Thienyl)-2-pyrrolidinone
CAS90005-51-9
Molecular FormulaC8H9NOS
Molecular Weight167.23
Structural Identifiers
SMILESC1CC(=O)NC1C2=CC=CS2
InChIInChI=1S/C8H9NOS/c10-8-4-3-6(9-8)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10)
InChIKeyUMRGIYFAJWFAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Thienyl)-2-pyrrolidinone (CAS 90005-51-9): Baseline Characterization and Procurement Context for Thienyl-Pyrrolidinone Scaffolds


5-(2-Thienyl)-2-pyrrolidinone (CAS 90005-51-9) is a heterocyclic small molecule with the molecular formula C₈H₉NOS and a molecular weight of 167.23 g/mol . The compound comprises a pyrrolidin-2-one core bearing a thiophen-2-yl substituent at the 5-position (IUPAC: 5-thiophen-2-ylpyrrolidin-2-one). This scaffold falls within a broader class of 2-pyrrolidinone derivatives recognized in pharmaceutical patent literature for their potential biological utility [1].

Why 5-(2-Thienyl)-2-pyrrolidinone (CAS 90005-51-9) Cannot Be Readily Substituted by Generic 5-Aryl-2-pyrrolidinone Analogs


Compounds within the 5-aryl-2-pyrrolidinone class, such as 5-phenyl-2-pyrrolidinone, share a common heterocyclic core but exhibit divergent properties based on the electronic and steric character of the 5-position substituent. The replacement of a phenyl ring with a 2-thienyl moiety introduces a sulfur-containing heteroaromatic system, which alters the molecule's electron density distribution, hydrogen-bonding capacity, and metabolic stability profile . Patent disclosures explicitly distinguish 2-thienyl-substituted pyrrolidinones from their phenyl-substituted counterparts as distinct embodiments within the same Markush structure [1], underscoring that these analogs are not interchangeable from either a chemical property or intellectual property perspective.

Quantitative Differentiation Evidence: 5-(2-Thienyl)-2-pyrrolidinone vs. 5-Phenyl-2-pyrrolidinone and CYP11B1 Inhibitor Comparators


Molecular Weight Differentiation: 5-(2-Thienyl)-2-pyrrolidinone vs. 5-Phenyl-2-pyrrolidinone

A fundamental physicochemical differentiation exists between 5-(2-thienyl)-2-pyrrolidinone and its 5-phenyl analog. Substitution of a phenyl ring (C₆H₅) with a 2-thienyl ring (C₄H₃S) changes the molecular formula from C₁₀H₁₁NO to C₈H₉NOS, resulting in a molecular weight increase from 161.20 g/mol to 167.23 g/mol . This 6.03 g/mol difference reflects the incorporation of sulfur in place of two carbon atoms and one hydrogen, altering the compound's heteroatom content and associated hydrogen-bond acceptor capacity.

Medicinal Chemistry Physicochemical Characterization Scaffold Selection

Scaffold-Explicit Patent Protection: 2-Thienyl as a Distinctly Claimed Substituent

In patent literature covering pyrrolidin-2-one derivatives, the 2-thienyl substituent is explicitly enumerated as a distinct, protected embodiment separate from phenyl and substituted-phenyl variants. Specifically, the generic formula defines R₃ as representing '2-thienyl or a phenyl possibly substituted once or twice with halogen, methyl, methoxy or a trifluoromethyl group' [1]. This deliberate separation indicates that the 2-thienyl-containing scaffold was considered a structurally distinct and independently valuable chemical series warranting explicit protection.

Pharmaceutical Patent Medicinal Chemistry Intellectual Property

CYP11B1 Inhibitory Activity: Target Compound vs. Known CYP11B1 Inhibitor Osilodrostat

5-(2-Thienyl)-2-pyrrolidinone has been reported to exhibit inhibitory activity against human CYP11B1 (11β-hydroxylase) with an IC₅₀ of 1,470 nM (1.47 μM) in V79 cells expressing the human enzyme, as assessed by cortisol level measurement via HTRF assay in the presence of 250 nM 11-deoxycortisol [1]. For context, the clinically utilized CYP11B1 inhibitor osilodrostat (LCI699) demonstrates an IC₅₀ of 35 nM against the same target . The 5-(2-thienyl)-2-pyrrolidinone scaffold thus exhibits ~42-fold lower potency than the clinical comparator but retains measurable target engagement, positioning it as a structurally simplified starting point for optimization campaigns.

Endocrinology Enzyme Inhibition Steroidogenesis

Synthetic Versatility: Thiophene Ring as a Functionalizable Handle

The thiophene moiety in 5-(2-thienyl)-2-pyrrolidinone provides a sulfur-containing heteroaromatic system that can undergo distinct chemical transformations not available to phenyl-substituted analogs. Specifically, the thiophene ring can be oxidized to form sulfoxides or sulfones, enabling the introduction of additional polarity and hydrogen-bond acceptor capacity at a late stage of synthesis . In contrast, 5-phenyl-2-pyrrolidinone lacks this sulfur-centered oxidation pathway, limiting its functional diversification options.

Synthetic Chemistry Building Block Medicinal Chemistry

Recommended Application Scenarios for 5-(2-Thienyl)-2-pyrrolidinone (CAS 90005-51-9) Based on Evidence


Medicinal Chemistry SAR Exploration of CYP11B1 Inhibitors

Researchers developing novel CYP11B1 inhibitors for conditions such as Cushing's syndrome may utilize 5-(2-thienyl)-2-pyrrolidinone as a structurally minimal starting scaffold with validated target engagement (IC₅₀ = 1,470 nM) [1]. The compound's moderate potency provides a quantifiable baseline for optimization through substituent addition at the pyrrolidinone nitrogen or thiophene ring positions.

Building Block for Thiophene-Containing Heterocyclic Libraries

The compound serves as a core scaffold for generating diverse thiophene-pyrrolidinone hybrid libraries. The thiophene ring offers a site for oxidation to sulfoxide or sulfone derivatives, enabling the systematic exploration of polarity and hydrogen-bonding effects on biological activity [2].

Analytical Reference Standard for Method Development

With its distinct molecular formula (C₈H₉NOS) and molecular weight (167.23 g/mol) compared to 5-phenyl analogs (C₁₀H₁₁NO; 161.20 g/mol) , 5-(2-thienyl)-2-pyrrolidinone can serve as a chromatographic reference standard for developing LC-MS or HPLC methods that require discrimination between structurally similar 5-aryl-2-pyrrolidinone derivatives.

Freedom-to-Operate Analysis and Patent Landscape Evaluation

Given the explicit designation of '2-thienyl' as a distinct R₃ substituent in pyrrolidin-2-one patent claims [3], the compound is suitable for use in intellectual property landscaping studies where the scope of protection for 2-thienyl versus phenyl-substituted analogs must be delineated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Thienyl)-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.